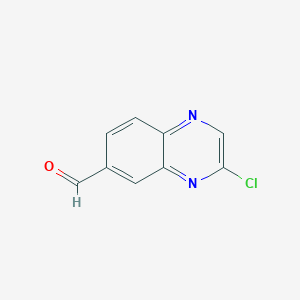

3-Chloroquinoxaline-6-carbaldehyde

Description

Historical Context and Structural Significance of Quinoxaline (B1680401) Derivatives in Organic Chemistry

The study of quinoxaline derivatives dates back to the 19th century, with classical synthesis methods such as the Körner and Hinsberg reactions, first reported in 1884. nih.gov These initial methods typically involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov Structurally, quinoxaline is a nitrogen-containing heterocyclic compound, also known as benzopyrazine. ijpsjournal.comipp.pt This fusion of a benzene (B151609) and pyrazine (B50134) ring results in a system with unique electronic properties, making it a bioisoster of molecules like quinoline (B57606) and naphthalene. ijpsjournal.comipp.pt The presence of nitrogen atoms in the pyrazine ring imparts electron-withdrawing characteristics to the molecule. bohrium.com

The Quinoxaline Scaffold as a Privileged Structure in Chemical Research

The quinoxaline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govresearchgate.net The versatility of the quinoxaline core allows for modifications at various positions, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities. nih.govnih.gov These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. ijpsjournal.comnih.gov The ability of the quinoxaline framework to interact with various biological targets has made it a focal point in drug discovery and development. nih.govnih.gov

Overview of Halogenated Quinoxaline Derivatives: Synthesis and Reactivity Paradigms

Halogenated quinoxaline derivatives are crucial intermediates in the synthesis of more complex molecules. The introduction of a halogen atom, such as chlorine, at specific positions on the quinoxaline ring provides a reactive handle for further functionalization. bohrium.com

The synthesis of halogenated quinoxalines can be achieved through various methods. One common approach is the direct halogenation of the quinoxaline core. Another important method involves the use of halogenated starting materials in the initial cyclization reaction. For instance, the Vilsmeier-Haack reaction can be employed to introduce both a chloro and a formyl group onto a quinoline ring, a related heterocyclic system. rsc.org

The reactivity of halogenated quinoxalines is characterized by their susceptibility to nucleophilic substitution reactions. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the halogen atom by a wide range of nucleophiles. bohrium.com This reactivity allows for the introduction of various substituents, such as amino, alkoxy, and cyano groups, thereby enabling the synthesis of a diverse array of quinoxaline derivatives.

Research Significance of 3-Chloroquinoxaline-6-carbaldehyde as a Versatile Synthon

This compound is a bifunctional molecule that serves as a highly versatile synthon in organic synthesis. The presence of both a reactive chloro group at the 3-position and an aldehyde group at the 6-position allows for a wide range of chemical transformations. nih.gov

The chloro substituent can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups at this position. johnshopkins.edu Simultaneously, the aldehyde group can participate in a variety of reactions, including condensations, reductive aminations, and Wittig reactions. This dual reactivity makes this compound a valuable starting material for the construction of complex heterocyclic systems. For example, it can be used to synthesize various fused quinoxaline derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The strategic placement of these two functional groups allows for sequential or one-pot reactions to build molecular complexity efficiently.

An Examination of Synthetic Pathways to this compound

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. rsc.orgnih.gov This core structure is a key component in a wide range of biologically active compounds and functional materials. mtieat.orgmdpi.com The synthesis of specifically substituted derivatives, such as this compound, requires strategic methodologies to control the placement of functional groups on the quinoxaline scaffold. This article explores the synthetic approaches applicable to this target molecule and related chlorinated quinoxaline carbaldehydes.

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2O |

|---|---|

Molecular Weight |

192.60 g/mol |

IUPAC Name |

3-chloroquinoxaline-6-carbaldehyde |

InChI |

InChI=1S/C9H5ClN2O/c10-9-4-11-7-2-1-6(5-13)3-8(7)12-9/h1-5H |

InChI Key |

MHFXHWJNDUUNPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1C=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 3 Chloroquinoxaline 6 Carbaldehyde

Transformations of the Carbaldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical reactions. These transformations are fundamental to the elaboration of the 3-chloroquinoxaline-6-carbaldehyde scaffold, allowing for the introduction of diverse structural and functional motifs.

Nucleophilic Addition Reactions to the Aldehyde Group

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In nucleophilic addition reactions, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org The reactivity of the aldehyde is influenced by electronic factors; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. masterorganicchemistry.compressbooks.pub

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and creating a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated, typically by a weak acid, to form the final alcohol product. libretexts.org

Table 1: General Nucleophilic Addition to an Aldehyde

| Step | Description |

| 1 | A nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. |

| 2 | The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org |

| 3 | The alkoxide intermediate is protonated by an acid source to yield an alcohol. libretexts.org |

Condensation Reactions: Imine, Hydrazone, and Oxime Formation

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases), hydrazones, and oximes. libretexts.org These reactions involve the formation of a carbon-nitrogen double bond and are typically catalyzed by acid. libretexts.org The reaction is reversible and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical parameter; the reaction rate is generally optimal around a pH of 5. libretexts.org

Imine Formation: The reaction of an aldehyde with a primary amine yields an imine. libretexts.org

Hydrazone Formation: The reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones. libretexts.orgyoutube.com

Oxime Formation: The reaction with hydroxylamine (B1172632) forms an oxime. youtube.comnih.gov

These condensation reactions proceed through a two-step mechanism involving initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration of the resulting carbinolamine intermediate. libretexts.org

Table 2: Formation of Imines, Hydrazones, and Oximes from Aldehydes

| Reactant | Product | Product Class |

| Primary Amine (R-NH₂) | R-CH=N-R' | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | R-CH=N-NH₂ | Hydrazone |

| Hydroxylamine (H₂N-OH) | R-CH=N-OH | Oxime |

Oxidation of the Aldehyde to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. chemguide.co.uk A variety of oxidizing agents can be employed for this transformation, with common laboratory reagents including potassium dichromate(VI) in acidic solution. chemguide.co.uklibretexts.org The reaction proceeds in two stages, with the aldehyde being an intermediate in the oxidation of a primary alcohol to a carboxylic acid. chemguide.co.uk The use of an excess of the oxidizing agent ensures the complete conversion of the aldehyde to the carboxylic acid. chemguide.co.uklibretexts.org Other modern and milder methods for the oxidation of aldehydes to carboxylic acids have been developed, utilizing reagents such as Oxone, pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆), and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

The general equation for the oxidation of an aldehyde to a carboxylic acid using a generic oxidizing agent [O] is:

R-CHO + [O] → R-COOH

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent/System | Conditions | Reference |

| Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | chemguide.co.uklibretexts.org |

| Oxone | Mild conditions | organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) / H₅IO₆ | Acetonitrile | organic-chemistry.orgorganic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Mild conditions | organic-chemistry.org |

| Sodium Hypochlorite (NaClO) | Basic media, Microwave irradiation | researchgate.net |

Reduction of the Aldehyde to Alcohol Functionality

Aldehydes can be reduced to primary alcohols. openstax.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). openstax.orgchadsprep.com Both reagents act as a source of hydride ions (H⁻), which act as nucleophiles and attack the carbonyl carbon. libretexts.org NaBH₄ is a milder and safer reagent that is often used in alcoholic or aqueous solutions. openstax.org LiAlH₄ is a more powerful reducing agent and must be used in anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran, as it reacts violently with water. chemguide.co.uk The reduction with LiAlH₄ is followed by an acidic workup to protonate the intermediate alkoxide and yield the alcohol. openstax.org

The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to give the primary alcohol. libretexts.org

Table 4: Common Reducing Agents for Aldehyde to Primary Alcohol Conversion

| Reducing Agent | Reactivity | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Milder, reduces aldehydes and ketones | Water, Alcohols |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger, reduces aldehydes, ketones, carboxylic acids, and esters | Diethyl ether, THF (anhydrous) |

Reactions Involving the Chloro-Substituent

The chlorine atom at the 3-position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution, providing a powerful handle for further diversification of the molecular scaffold.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chloro group on the electron-deficient quinoxaline ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is facilitated by the presence of the electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (the chloro-substituent), forming a resonance-stabilized carbanion intermediate. pressbooks.publibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

A wide range of nucleophiles can be employed in SNAr reactions with 3-chloroquinoxaline derivatives, including amines, alkoxides, and thiolates, leading to the formation of 3-amino-, 3-alkoxy-, and 3-thio-quinoxaline derivatives, respectively.

Table 5: The SNAr Mechanism

| Step | Description |

| 1. Addition | The nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate (Meisenheimer complex). pressbooks.publibretexts.org |

| 2. Elimination | The chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring. pressbooks.pub |

The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with fluoride (B91410) being the best leaving group due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck

The chloro-substituent at the 3-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoxaline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity of other chloroquinoxalines in Suzuki-Miyaura coupling is well-established. nih.gov For instance, 2-chloroquinoxalines have been successfully coupled with various aryl and heteroaryl boronic acids. The general conditions for such transformations often involve a palladium(0) catalyst, such as Pd(PPh₃)₄, or a palladium(II) precursor like PdCl₂(PPh₃)₂, along with a base like sodium carbonate or potassium phosphate. The reaction solvent is typically a mixture of an organic solvent and water, for example, toluene, dioxane, or DMF with water. researchgate.netnih.gov The aldehyde group at the 6-position is generally stable under these conditions, allowing for its later functionalization.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the chloroquinoxaline with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. The general applicability of the Sonogashira coupling to chloroquinoxalines suggests that this compound would be a suitable substrate. nih.gov Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with CuI as the co-catalyst. wikipedia.orglibretexts.org The reaction is usually carried out in an organic solvent such as THF or DMF. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the chloroquinoxaline with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction leads to the formation of a new carbon-carbon bond at the vinyl position of the alkene. While specific examples with this compound are scarce in the literature, the general reactivity of chloroarenes in Heck reactions is well-documented. nih.gov Typical conditions involve a palladium catalyst such as palladium acetate (B1210297), a phosphine (B1218219) ligand, and a base like triethylamine. nih.gov The reaction with acrylates is a common application of the Heck reaction, leading to the formation of cinnamic acid derivatives. researchgate.net

Other Metal-Mediated Coupling Reactions

Beyond palladium catalysis, other transition metals can also be employed to functionalize the C-Cl bond of this compound. Copper-catalyzed cross-coupling reactions, for example, are known to be effective for the formation of carbon-heteroatom bonds. nih.gov Iron and niobium catalysts have also been explored for transformations of chloroquinoxalines. nih.gov These alternative metal-mediated reactions can offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Functionalization of the Quinoxaline Ring System

The quinoxaline ring itself is amenable to further functionalization, providing another layer of synthetic diversity.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic systems. rsc.orgpsu.edu For the quinoxaline scaffold, transition metal-catalyzed C-H activation can enable the introduction of various functional groups directly onto the carbocyclic ring. While specific studies on this compound are limited, research on related quinoxaline derivatives demonstrates the feasibility of this approach. For example, direct arylation of quinolines has been achieved using copper catalysts. nih.gov Palladium-catalyzed C-H olefination is another relevant transformation that has been extensively studied for various heterocycles. rsc.org These methods offer the potential to selectively functionalize the C-H bonds at positions 5, 7, or 8 of the this compound core, depending on the directing group and reaction conditions.

Electrophilic Aromatic Substitution (EAS) Patterns

The electronic nature of the quinoxaline ring, with its two nitrogen atoms, influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The pyrazine ring is electron-deficient, which deactivates the heterocyclic part of the molecule towards electrophilic attack. Consequently, EAS reactions, such as nitration or halogenation, are expected to occur on the benzene (B151609) ring. The existing substituents, the chloro group at position 3 and the aldehyde group at position 6, will further direct incoming electrophiles. The aldehyde group is a meta-directing deactivator, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects would likely lead to substitution at the C-5 or C-8 positions.

Synthesis of Hybrid and Fused Heterocyclic Systems from this compound

The aldehyde functionality at the 6-position of this compound is a key handle for the construction of fused heterocyclic systems. Condensation of the aldehyde with various binucleophiles can lead to the formation of new rings fused to the quinoxaline core.

One important class of fused systems that can be synthesized are pyrazolo[1,5-a]quinoxalines . These can be prepared through the reaction of this compound with hydrazine hydrate (B1144303) to form the corresponding hydrazone. Subsequent intramolecular cyclization, often promoted by an oxidizing agent or by heating, would lead to the formation of the pyrazole (B372694) ring fused to the quinoxaline. While a direct synthesis from this compound is not explicitly detailed, the general strategy of using hydrazones of quinoxaline aldehydes to form pyrazolo[3,4-b]quinoxalines has been reported. nih.gov

Similarly, triazolo[4,3-a]quinoxalines can be synthesized from this compound. The reaction of the aldehyde with a suitable hydrazide, followed by cyclization, would yield the fused triazole ring. The synthesis of various substituted 1,2,4-triazolo[4,3-a]quinoxalines has been reported, highlighting the versatility of this approach for creating complex heterocyclic scaffolds with potential biological activity. iau.irnih.govepa.govrsc.org

Below is a table summarizing the types of fused heterocyclic systems that can be synthesized from this compound and the general synthetic strategies.

| Fused Heterocyclic System | Reagent for Aldehyde Condensation | General Synthetic Strategy |

| Pyrazolo[1,5-a]quinoxaline | Hydrazine hydrate | Formation of hydrazone followed by intramolecular cyclization. |

| Triazolo[4,3-a]quinoxaline | Hydrazides | Formation of acylhydrazone followed by cyclodehydration. |

| Imidazo[1,2-a]quinoxaline | 2-Aminoheterocycles | Condensation followed by cyclization. |

| Pyrido[1,2-a]quinoxaline | Active methylene (B1212753) compounds | Knoevenagel condensation followed by cyclization. |

Spectroscopic and Structural Characterization of 3 Chloroquinoxaline 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmenttandfonline.comresearchgate.netnih.govkarabuk.edu.trrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.govwilddata.cn By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the environment of each proton.

In the ¹H NMR spectrum of quinoxaline (B1680401) derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the heterocyclic and benzene (B151609) rings. For 3-chloroquinoxaline-6-carbaldehyde, the aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the quinoxaline ring system exhibit characteristic chemical shifts. The proton at the C2 position, being adjacent to a nitrogen atom and the chlorine-substituted carbon, would likely resonate at a distinct downfield position. The protons on the benzene portion of the quinoxaline ring (H5, H7, and H8) will show splitting patterns (doublets and doublets of doublets) and chemical shifts that are dependent on their position relative to the aldehyde and chloro substituents. Aromatic protons in quinoxaline derivatives typically appear in the range of δ 7.0-9.0 ppm. tandfonline.comrsc.org The specific coupling constants between adjacent protons provide further information about their connectivity.

Table 1: Representative ¹H NMR Spectral Data for Quinoxaline Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Quinoxaline Derivative | Aromatic H | 7.90 | d | tandfonline.com | |

| Quinoxaline Derivative | Aromatic H | 7.55 | t | tandfonline.com | |

| Quinoxaline Derivative | Aromatic H | 7.32 | t | tandfonline.com | |

| Quinoxaline Derivative | Aromatic H | 7.04 | d | tandfonline.com | |

| Quinoxaline Derivative | NCH₂CO | 4.96 | s | tandfonline.com | |

| Quinoxaline Derivative | OCH₂CH₃ | 4.44 | q | tandfonline.com | |

| Quinoxaline Derivative | N-OCH₂CH₃ | 4.18 | q | tandfonline.com | |

| Quinoxaline Derivative | OCH₂CH₃ | 1.37 | t | tandfonline.com | |

| Quinoxaline Derivative | N-OCH₂CH₃ | 1.19 | t | tandfonline.com | |

| Quinoline-3-carbaldehyde | Aldehyde H | 10.22 | s | rsc.org | |

| Quinoline-3-carbaldehyde | Aromatic H | 9.34 | s | rsc.org | |

| Quinoline-3-carbaldehyde | Aromatic H | 8.60 | s | rsc.org |

Note: This table presents a generalized view based on data from related structures. Actual values for this compound may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.orgpressbooks.pub The chemical shifts of the carbon atoms in this compound are influenced by hybridization and the electronegativity of nearby atoms. libretexts.org The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 185-200 ppm. libretexts.orgyoutube.com The carbons of the quinoxaline ring will appear in the aromatic region (approximately 110-160 ppm). The carbon atom bonded to the chlorine (C3) will experience a downfield shift due to the electronegativity of the halogen.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 200 |

| Aromatic/Heteroaromatic | 110 - 160 |

| Carbon attached to Chlorine (C-Cl) | Shifted downfield within the aromatic region |

Note: These are general ranges and the precise values require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band in the region of 1690-1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. libretexts.orgpressbooks.pub The presence of the quinoxaline ring system will give rise to C=N and C=C stretching vibrations within the aromatic region, typically between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. libretexts.org The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹, and can sometimes be difficult to distinguish from other absorptions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1740 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 |

| C-Cl | Stretch | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.net For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its exact molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under mass spectrometry conditions would likely involve the loss of small, stable molecules or radicals. libretexts.orgyoutube.com Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl group (CHO, M-29). libretexts.org The quinoxaline ring is relatively stable, but fragmentation could occur through the loss of chlorine or cleavage of the ring system. raco.cat

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugationacs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. libretexts.org The quinoxaline ring system, being aromatic, possesses a conjugated π-electron system. The presence of the aldehyde group extends this conjugation. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. acs.org

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms and the oxygen of the carbonyl group) to antibonding π* orbitals. masterorganicchemistry.com The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the presence of substituents.

X-ray Crystallography for Solid-State Molecular Structure Determinationnih.govustc.edu.cn

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.comtandfonline.com This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound and its derivatives, a single-crystal X-ray diffraction study would reveal the planarity of the quinoxaline ring system and the orientation of the chloro and carbaldehyde substituents.

Furthermore, X-ray crystallography can elucidate the nature of intermolecular interactions, such as hydrogen bonding (e.g., C-H···O or C-H···N interactions) and π-π stacking, which govern the packing of the molecules in the crystal lattice. tandfonline.com These interactions can significantly influence the physical properties of the compound.

Computational and Theoretical Investigations of 3 Chloroquinoxaline 6 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the study of quinoxaline (B1680401) derivatives. tandfonline.comnih.gov These methods allow for the accurate prediction of various molecular properties, offering a theoretical framework that complements experimental findings. For instance, studies on similar quinoxaline structures often utilize the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve reliable results. ias.ac.inresearchgate.net

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For quinoxaline derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles. ias.ac.in In a related study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, DFT calculations at the B3LYP/6–311++G(2d, 2p) level revealed a trigonal planar geometry for the crystal structure. This kind of analysis for 3-Chloroquinoxaline-6-carbaldehyde would be crucial to understand its three-dimensional structure and how it influences its chemical behavior.

Illustrative Optimized Geometrical Parameters for a Quinoxaline Derivative:

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C-Cl Bond Length | 1.745 | 1.742 |

| C=O Bond Length | 1.215 | 1.210 |

| N-C-C Angle | 120.5 | 120.2 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netchalcogen.ro A smaller energy gap suggests that the molecule is more reactive.

For quinoxaline derivatives, the HOMO is typically located over the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine atom and the carbaldehyde group would significantly influence the energies and distributions of these orbitals. Computational studies on related quinoxaline 1,4-dioxide derivatives have shown that such substitutions can effectively tune the HOMO-LUMO gap. researchgate.netresearchgate.net

Representative Frontier Molecular Orbital Data for a Quinoxaline Derivative:

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -2.31 |

| Energy Gap (ΔE) | 4.23 |

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. DFT calculations can provide theoretical vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.inresearchgate.net For instance, the vibrational assignments for quinoxaline have been determined using B3LYP/6-31G** DFT calculations. researchgate.net Similarly, theoretical NMR chemical shifts for quinoxaline derivatives can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Example of Predicted vs. Experimental Vibrational Frequencies for a Quinoxaline Derivative:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1720 | 1715 |

| C-Cl Stretch | 750 | 745 |

| Aromatic C-H Stretch | 3050 | 3045 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. researchgate.netmdpi.comacs.org

By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate the associated activation energies. This information is crucial for understanding the kinetics of a reaction. For example, in the synthesis of quinoxalines from o-phenylenediamines and dicarbonyl compounds, the reaction is believed to proceed through an acid-catalyzed condensation mechanism. researchgate.net Computational studies can model this process, identifying the key intermediates and transition states, and calculating the energy barriers for each step.

Computational modeling can also be used to determine the most likely reaction pathway when multiple routes are possible. acs.org For instance, in the synthesis of quinoxaline derivatives, different catalysts can lead to different reaction pathways and product distributions. mdpi.comnih.gov Computational studies can help to explain these differences by comparing the energetics of the various possible pathways. A proposed mechanism for the formation of 2-aminoaryl quinoxalines involves a series of steps including nitrosation, tautomerization, condensation, intramolecular cyclization, and aromatization, which can be investigated through computational modeling. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of compounds with their macroscopic properties. nih.gov These models are founded on the principle that the physical and chemical properties of a substance are determined by its molecular structure. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR can be used to predict the properties of new or untested compounds. nih.gov

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of numerous QSPR and Quantitative Structure-Activity Relationship (QSAR) investigations. nih.govresearchgate.netniscpr.res.innih.gov These studies provide a solid framework for understanding how the structural features of this compound could be computationally modeled to predict its properties.

Detailed Research Findings

Research on quinoxaline derivatives has successfully employed QSPR and QSAR models to predict a range of properties, from physicochemical characteristics like melting points to biological activities such as anti-tubercular, anti-malarial, and anticancer effects. nih.govresearchgate.netniscpr.res.innih.gov These studies typically involve the calculation of a large number of molecular descriptors, followed by the selection of the most relevant ones using statistical methods like genetic algorithms (GA) or simulated annealing (SA). nih.gov

For instance, a study on the anti-tubercular activity of quinoxaline derivatives utilized 2D and 3D-QSAR models. The 2D-QSAR models identified topological and electrostatic descriptors as significant factors influencing the activity. nih.gov In another study, QSPR was used to predict the melting points of 75 quinoxaline derivatives, achieving good correlation with experimental data. researchgate.net Similarly, 3D-QSAR models for anti-malarial quinoxaline derivatives highlighted the importance of electrostatic and steric fields for their biological activity. niscpr.res.in

For this compound, a hypothetical QSPR study would begin with the calculation of various molecular descriptors. These descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its volume and surface area.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment and orbital energies.

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient) and molar refractivity.

Once calculated, these descriptors would be used to build a mathematical model that correlates them with a property of interest. For example, a QSPR model could be developed to predict the solubility, boiling point, or a specific spectroscopic property of this compound and its analogues.

The following data tables illustrate the types of descriptors that would be relevant in a QSPR study of this compound and how they might be used to build a predictive model for a hypothetical property.

Table 1: Selected Molecular Descriptors for a Hypothetical QSPR Study of this compound

| Descriptor Type | Descriptor Name | Description | Hypothetical Value |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 192.6 g/mol |

| Wiener Index | A distance-based topological index. | 488 | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | 185.3 Ų |

| Molecular Volume | The volume occupied by the molecule. | 150.7 ų | |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges. | 3.2 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.1 eV | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | 2.8 |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 50.4 cm³/mol |

Table 2: Hypothetical QSPR Model for Predicting a Property of Quinoxaline Derivatives

This table illustrates a simplified linear QSPR model. Real-world models are often more complex and may involve multiple descriptors and non-linear relationships.

Predicted Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

| Coefficient | Descriptor | Hypothetical Value |

| c₀ (Intercept) | - | 5.7 |

| c₁ | LogP | 0.45 |

| c₂ | Dipole Moment | -0.21 |

| c₃ | Molecular Surface Area | 0.03 |

Based on this hypothetical model, the predicted property for this compound would be calculated as:

Predicted Property = 5.7 + (0.45 × 2.8) + (-0.21 × 3.2) + (0.03 × 185.3) = 5.7 + 1.26 - 0.672 + 5.559 = 11.847

Such QSPR models, once validated, can be powerful tools for the rational design of new quinoxaline derivatives with desired properties, reducing the need for extensive experimental synthesis and testing. nih.gov

Advanced Applications of 3 Chloroquinoxaline 6 Carbaldehyde and Its Derivatives in Chemical Research

Role as Precursors and Intermediates in Complex Organic Synthesis

The strategic placement of the chloro and aldehyde functionalities on the quinoxaline (B1680401) core makes 3-chloroquinoxaline-6-carbaldehyde a highly sought-after intermediate in the synthesis of more complex heterocyclic systems. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions, while the chloro group is an excellent leaving group for nucleophilic substitution reactions.

Organic chemists have leveraged these reactive sites to construct a diverse range of molecular architectures. For instance, the aldehyde can readily undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These intermediates can then be subjected to intramolecular cyclization reactions to forge new heterocyclic rings fused to the quinoxaline scaffold. This strategy has been employed to create polycyclic systems with potential biological activities.

Furthermore, the chloro atom at the 3-position can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical properties and biological activities of the resulting molecules. The combination of reactions at both the aldehyde and chloro positions provides a powerful tool for generating extensive libraries of quinoxaline derivatives for screening in drug discovery programs.

Exploration in Medicinal Chemistry Research and Drug Design (Emphasis on Scaffold Role and In Vitro Studies)

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This compound serves as a key starting material for the development of novel therapeutic agents across various disease areas. The following sections highlight the research into the biological potential of its derivatives, with an emphasis on their role as scaffolds and the findings from in vitro studies.

Investigation of Antimicrobial Agents (Antibacterial, Antifungal, Antimycobacterial)

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Quinoxaline derivatives have emerged as a promising area of investigation. While specific studies on derivatives of this compound are limited, research on analogous structures provides a strong rationale for their potential. For example, derivatives of the closely related 2-chloro-3-methylquinoxaline (B189447) have been synthesized and evaluated for their antimicrobial properties. These studies have shown that modifications at the chloro position can lead to compounds with significant antibacterial and antifungal activity. It is hypothesized that the quinoxaline ring can intercalate with microbial DNA or inhibit key enzymes essential for microbial survival. Further research is warranted to synthesize and screen derivatives of this compound to explore their potential as novel antimicrobial agents.

Development of Antiprotozoal and Antimalarial Compounds

Protozoal diseases, including malaria, leishmaniasis, and trypanosomiasis, affect millions of people worldwide. The quinoxaline scaffold has been a fruitful area for the discovery of new antiprotozoal drugs. A series of quinoxaline amides, though not directly derived from this compound, have demonstrated notable in vitro antileishmanial properties with IC50 values below 20 microM. nih.gov This highlights the potential of the quinoxaline core in targeting protozoal parasites. The development of derivatives from this compound could lead to new compounds with improved efficacy and selectivity against various protozoan species. The mechanism of action is often attributed to the inhibition of parasitic enzymes or disruption of their cellular processes.

Research into Antiviral Efficacy

The search for effective antiviral therapies is a continuous effort in medicinal chemistry. The quinoxaline nucleus has been incorporated into molecules with demonstrated antiviral activity. For example, some quinoxaline derivatives have been investigated for their ability to inhibit viral replication. While specific data on derivatives of this compound is scarce, the general antiviral potential of the quinoxaline scaffold suggests that this would be a valuable area of future research. The derivatization of the aldehyde and chloro groups could lead to compounds that interfere with viral entry, replication enzymes, or other essential viral processes.

Design and In Vitro Evaluation of Anticancer Agents and Kinase Inhibitors

The development of targeted cancer therapies has revolutionized oncology, and protein kinases have emerged as a major class of drug targets. Quinoxaline derivatives have been extensively investigated as kinase inhibitors due to their ability to act as ATP-competitive inhibitors. rsc.org These compounds can fit into the ATP-binding pocket of various kinases, thereby blocking their activity and disrupting cancer cell signaling pathways.

A number of quinoxaline derivatives have shown potent in vitro anticancer activity against various cell lines. For instance, certain 3-methylquinoxaline derivatives have exhibited significant cytotoxic effects against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with some compounds showing potent inhibition of VEGFR-2 kinase. ekb.eg While these are not direct derivatives of this compound, they underscore the potential of the quinoxaline scaffold in cancer drug discovery. The synthesis and evaluation of derivatives from this compound could lead to the discovery of novel and selective kinase inhibitors with potent anticancer activity.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Target |

| Compound 1 | Lung (A549) | 2.7 | Not Specified |

| Compound 3 | Breast (MCF7) | 2.2 | Not Specified |

| 3-Methylquinoxaline derivative | Breast (MCF-7) | 3.95 | VEGFR-2 |

| 3-Methylquinoxaline derivative | Liver (HepG2) | 3.08 | VEGFR-2 |

| 3-Methylquinoxaline derivative | Colon (HCT-116) | 3.38 | VEGFR-2 |

| 6-Bromo-3-methyl-quinoxalin-2-yl derivative | Breast (MCF-7) | 0.81 | c-Met |

| 6-Bromo-3-methyl-quinoxalin-2-yl derivative | Glioblastoma (SF-268) | 0.08 | c-Met |

| 1-Mercapto-5-methyl-5H- nih.govekb.egnih.govtriazolo[4,3-a]quinoxalin-4-one | Liver (HepG2) | 5.98 | JAK2 |

| 1-Mercapto-5-methyl-5H- nih.govekb.egnih.govtriazolo[4,3-a]quinoxalin-4-one | Colon (HCT-116) | 7.70 | JAK2 |

| 1-Mercapto-5-methyl-5H- nih.govekb.egnih.govtriazolo[4,3-a]quinoxalin-4-one | Breast (MCF-7) | 6.35 | JAK2 |

Note: The compounds listed are derivatives of the broader quinoxaline class and not specifically of this compound. Data is provided for illustrative purposes of the potential of the quinoxaline scaffold. ekb.eg

Enzyme Inhibition Studies (e.g., LOX inhibitors)

Contributions to Materials Science

The unique electronic and structural characteristics of the this compound framework make it a valuable component in the design and synthesis of novel materials with tailored properties. Its applications in this domain span from organic electronics to sensor technology and polymer chemistry.

Organic Semiconductors and Optoelectronic Materials

Quinoxaline derivatives are recognized for their potential in organic electronics due to their electron-deficient nature, which facilitates electron transport. The incorporation of the this compound moiety into larger π-conjugated systems is a key strategy for developing new organic semiconductors. The electron-withdrawing properties of the quinoxaline ring, combined with the reactive sites, allow for the systematic tuning of the frontier molecular orbital (HOMO-LUMO) energy levels and, consequently, the material's bandgap. researchgate.net

Derivatives of quinoxaline-carbaldehyde can be transformed into more complex structures, such as triarylquinoline-3-carbaldehydes, through palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions enable the introduction of various aryl groups, effectively extending the π-conjugation and modifying the electronic properties of the molecule. The resulting materials often exhibit intramolecular charge transfer (ICT) characteristics, a crucial feature for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The aldehyde group can be further modified, for instance, through reduction to an alcohol or conversion to a Schiff base, providing additional avenues for fine-tuning the material's properties. mdpi.com

| Derivative Type | Key Synthetic Reaction | Notable Property | Potential Application |

| Triaryl-substituted quinoxalines | Palladium-catalyzed Suzuki-Miyaura coupling | Tunable HOMO/LUMO levels, Intramolecular Charge Transfer (ICT) | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Schiff base derivatives | Condensation with primary amines | Modified electronic and photophysical properties | Organic Semiconductors |

| Reduced alcohol derivatives | Reduction of the aldehyde | Altered solubility and packing in solid state | Organic Thin-Film Transistors (OTFTs) |

The design of donor-π-acceptor systems, where the quinoxaline unit acts as the acceptor, is a common strategy to achieve low bandgap materials with strong absorption in the visible and near-infrared regions. mdpi.com The versatility of this compound allows for its integration into such systems, contributing to the development of next-generation organic electronic materials. rsc.org

Fluorescent Probes and Chemosensors

The development of fluorescent probes for the detection of ions and small molecules is a significant area of research. The quinoxaline ring system is an excellent fluorophore, and its derivatives are frequently employed in the design of chemosensors. researchgate.net The aldehyde functionality of this compound is a key reactive handle for the synthesis of such probes.

Typically, the aldehyde group is reacted with a recognition unit, such as a hydrazine (B178648) or an amine, to form a Schiff base. This condensation reaction links the quinoxaline fluorophore to a receptor site designed to selectively bind with a target analyte. The binding event often leads to a change in the photophysical properties of the quinoxaline core, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response) or a shift in the emission wavelength. nih.gov

For example, a common strategy involves the synthesis of a probe where the fluorescence is initially quenched. Upon binding to the target analyte, a chemical reaction, such as the hydrolysis of an imine or the inhibition of photoinduced electron transfer (PET), can restore the fluorescence. The design of these probes often relies on creating a system where the analyte interacts with the receptor, triggering a conformational or electronic change that is communicated to the quinoxaline fluorophore.

| Probe Design Strategy | Reaction with this compound | Sensing Mechanism | Target Analyte Example |

| Schiff Base Formation | Condensation with an amine-containing receptor | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) | Metal ions (e.g., Fe³⁺, Cr³⁺) researchgate.net |

| Hydrazone Formation | Reaction with a hydrazine derivative | Hydrolysis or displacement by the analyte | Small molecules (e.g., formaldehyde) researchgate.net |

The chloro-substituent on the quinoxaline ring offers an additional site for modification, allowing for the attachment of other functional groups to further tune the probe's solubility, cell permeability, or photophysical properties.

Polymer Chemistry Applications

The incorporation of quinoxaline units into polymer backbones is a well-established method for creating materials with desirable electronic and thermal properties. The bifunctional nature of this compound and its derivatives makes them attractive monomers for polymerization reactions.

Quinoxaline-containing polymers are often synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where the chloro-substituent provides a reactive site for chain growth. The resulting polymers can exhibit high thermal stability and are often investigated for their applications as electrochromic materials, where their color can be changed by applying an electrical potential. researchgate.net

The aldehyde group can also be utilized in polymerization, for example, through polycondensation reactions with diamines to form poly(azomethine)s. These polymers, containing a quinoxaline unit in the main chain, can possess interesting optical and electronic properties. The specific properties of the resulting polymer, such as its bandgap and charge transport characteristics, can be tailored by the choice of the comonomer. researchgate.net

Catalytic Applications and Ligand Design in Chemical Transformations

The quinoxaline scaffold is not only a component of functional materials but also a valuable ligand in coordination chemistry and catalysis. The nitrogen atoms in the pyrazine (B50134) ring can coordinate to metal centers, and the substituents on the quinoxaline core can be modified to fine-tune the electronic and steric properties of the resulting metal complex.

The this compound molecule serves as a versatile precursor for the synthesis of novel ligands. The chlorine atom can be readily substituted through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov This allows for the introduction of a wide variety of coordinating groups, such as phosphines, amines, or other heterocycles.

The aldehyde group provides another site for modification. It can be converted into an imine through condensation with a primary amine, creating a bidentate or tridentate ligand in which the quinoxaline nitrogen and the imine nitrogen can both coordinate to a metal center. The steric and electronic environment around the metal can be systematically varied by changing the substituent on the amine.

| Ligand Synthesis Strategy | Modification of this compound | Resulting Ligand Type | Potential Catalytic Application |

| Cross-Coupling Reactions | Substitution of the chloro group with a coordinating moiety (e.g., phosphine) | P,N-type ligands | Asymmetric catalysis |

| Schiff Base Condensation | Reaction of the aldehyde group with a functionalized amine | N,N'-bidentate or N,N',X-tridentate ligands | Oxidation or reduction catalysis |

These tailored ligands can then be used to prepare transition metal complexes for a range of catalytic transformations. The specific properties of the quinoxaline-based ligand, such as its electron-donating ability and steric bulk, can have a profound impact on the activity and selectivity of the catalyst.

Future Research Directions and Emerging Trends

Innovations in Environmentally Benign Synthetic Strategies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-Chloroquinoxaline-6-carbaldehyde and its derivatives, research should focus on developing eco-friendly synthetic protocols. This includes the use of greener solvents like water or bio-based solvents, the development of catalytic systems that minimize waste and energy consumption, and the exploration of alternative energy sources such as microwave or ultrasonic irradiation to drive reactions. nih.govumich.eduresearchgate.netmdpi.com The goal is to establish synthetic routes that are not only efficient but also sustainable and environmentally responsible.

Discovery of Novel Reactivity and Unexplored Functionalization Pathways

The reactivity of this compound is predicted to be rich and varied, owing to the presence of the electrophilic aldehyde and the chloro-substituted pyrazine (B50134) ring. Future studies should aim to systematically explore its reaction space. This includes investigating a wider range of nucleophilic substitution reactions at the chlorinated position, exploring diverse condensation reactions of the aldehyde group, and uncovering novel cyclization and cross-coupling reactions to construct complex heterocyclic systems. nih.gov The discovery of new reaction pathways will unlock the full potential of this compound as a versatile building block in organic synthesis.

Rational Design of Derivatives with Tunable Properties through Structure-Activity/Property Relationship Studies

A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is crucial. By synthesizing a library of analogues with systematic variations in their structure and evaluating their biological activities and material properties, researchers can elucidate the key structural features responsible for desired outcomes. nih.govrsc.orgchemicalbook.com This knowledge will enable the rational design of new derivatives with optimized potency for therapeutic applications or tailored photophysical properties for materials science.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These powerful computational tools can be employed to predict the properties of virtual derivatives of this compound, suggest optimal synthetic routes, and even automate the synthesis process. By leveraging AI and ML, researchers can accelerate the discovery and development of new molecules based on this quinoxaline (B1680401) scaffold, reducing the time and cost associated with traditional experimental approaches.

Expanding Interdisciplinary Applications of this compound and its Derivatives in Frontier Research Areas

The unique electronic and structural features of the this compound framework suggest potential applications beyond traditional fields. Future research should explore its utility in frontier areas such as chemical biology, where its derivatives could serve as chemical probes to study biological processes, and in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or sensors. The interdisciplinary exploration of this compound and its derivatives is likely to uncover novel and exciting applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Chloroquinoxaline-6-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous chloroquinoxaline derivatives are synthesized via reactions between 2,6-dichloroquinoxaline and substituted alcohols/thiols under basic conditions (e.g., K₂CO₃ in DMF) at 70–75°C for 12 hours to achieve ~80% yield . Optimization requires adjusting temperature, catalyst loading, and solvent polarity. Thin-layer chromatography (TLC) and column chromatography are critical for monitoring and purifying intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 8.5–9.0 ppm for aldehyde protons) and confirms substitution patterns.

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₅ClN₂O, m/z 192.02).

Data interpretation requires comparison with literature values for analogous quinoxaline derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize protocols by:

- Documenting solvent purity, reaction vessel inertness, and precise temperature control.

- Using internal standards (e.g., deuterated solvents for NMR) and replicate experiments.

- Cross-referencing spectral data with crystallographically validated structures (e.g., via SHELXL refinement ).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software determines bond lengths, angles, and electron density maps. For example, the aldehyde group’s planarity and chloroquinoxaline ring distortions can be quantified. Challenges include crystal twinning or low-resolution data; high-intensity synchrotron sources improve accuracy .

Q. What statistical approaches are appropriate for analyzing contradictory data in reaction yield optimization studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst).

- ANOVA : Identifies significant factors affecting yield.

- Error Analysis : Calculate standard deviations across triplicate runs and assess instrument calibration drift .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., Fukui indices for electrophilic sites).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Validate predictions with experimental kinetics (e.g., monitoring by HPLC) .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Benchmarking : Compare computed (GIAO-NMR) and experimental shifts; adjust solvent models (PCM).

- Conformational Analysis : Use NOESY or ROESY to identify dominant conformers affecting spectral assignments.

- Error Margins : Report confidence intervals for computational parameters (e.g., basis sets in DFT) .

Methodological Guidelines for Research Design

Q. How to formulate hypothesis-driven research questions for studying this compound’s bioactivity?

- Methodological Answer :

- Comparative Frameworks : Compare its antimicrobial efficacy against structurally related quinoxalines (e.g., 6-methoxy derivatives ).

- Mechanistic Hypotheses : Link aldehyde reactivity to enzyme inhibition (e.g., Schiff base formation with lysine residues).

- Ethical Compliance : Include toxicity assays (e.g., IC₅₀ in cell lines) and obtain IRB approval for biological studies .

Q. What are best practices for integrating primary and secondary data in a study on this compound?

- Methodological Answer :

- Literature Synthesis : Use tools like SciFinder to compile physicochemical properties and reaction pathways.

- Data Triangulation : Cross-validate experimental results with crystallographic databases (CCDC) and spectral libraries .

- Reproducibility : Archive raw data (e.g., NMR FID files) in public repositories like Zenodo .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₉H₅ClN₂O | |

| Melting Point | 180–182°C (observed in analogs) | |

| Key IR Absorptions | 1700 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |

| ¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H, CHO), 8.70–7.40 (m, 3H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.